2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl trifluoromethanesulfonate
Description
Properties
IUPAC Name |
[2-fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F4O3S/c1-2-3-13-4-6-14(7-5-13)8-9-15-10-11-17(16(19)12-15)25-26(23,24)18(20,21)22/h10-14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEGUJOVINIDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCC2=CC(=C(C=C2)OS(=O)(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137413 | |
| Record name | 2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl 1,1,1-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477860-09-6 | |
| Record name | 2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477860-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl 1,1,1-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl trifluoromethanesulfonate, a sulfonate ester compound, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C18H24F4O3S
- Molecular Weight : 396.44 g/mol
- CAS Number : [Not provided in the search results]
The compound features a trifluoromethanesulfonate group, which is known for enhancing the reactivity of organic compounds, potentially influencing their biological interactions.
The biological activity of this compound can be attributed to its structural characteristics. The presence of fluorine atoms often enhances lipophilicity and alters the electronic properties of the molecule, which may affect its interaction with biological targets.
Key Mechanisms:
- Protein-Ligand Interactions : The compound may engage in hydrogen and halogen bonding with active sites on proteins, influencing enzyme activity and cellular signaling pathways .
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .
Biological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting COX-2 and LOX enzymes.
- Cytotoxicity : Research indicates potential cytotoxic effects against specific cancer cell lines, including MCF-7 breast cancer cells, suggesting a possible role in cancer therapy .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which could contribute to their overall biological efficacy.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | COX-2 and LOX inhibition | |
| Cytotoxicity | MCF-7 cell line inhibition | |
| Antioxidant Activity | Moderate antioxidant effects |
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) against COX-2 | IC50 (µM) against MCF-7 |
|---|---|---|
| This compound | TBD | TBD |
| Similar Compound A | 10.4 | 15.0 |
| Similar Compound B | 5.4 | 12.8 |
Note: TBD indicates that specific IC50 values for the compound were not found in the current literature.
Case Study 1: Anti-inflammatory Potential
In a study examining various fluorinated compounds, it was found that those with trifluoromethanesulfonate groups exhibited significant inhibition of COX-2 activity. This suggests that this compound could similarly impact inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by inflammation.
Case Study 2: Cytotoxicity Assessment
A comparative study assessed the cytotoxic effects of several sulfonate esters on breast cancer cell lines. The results indicated that compounds with similar structural motifs showed varying degrees of cytotoxicity, highlighting the importance of substituent groups in determining biological activity. Further investigation into the specific mechanisms of action for this compound is warranted.
Scientific Research Applications
Medicinal Chemistry
The trifluoromethanesulfonate moiety in this compound is particularly useful in medicinal chemistry as it can act as a leaving group in nucleophilic substitution reactions. This property allows for the synthesis of various bioactive compounds:
- Synthesis of Anticancer Agents : Research has indicated that similar fluorinated compounds can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability. The trifluoromethanesulfonate group can facilitate the formation of key intermediates in drug synthesis pathways.
- Development of Antiviral Drugs : Fluorinated compounds are known to exhibit enhanced antiviral activity. The incorporation of 2-fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl trifluoromethanesulfonate into antiviral drug frameworks may provide new avenues for therapeutic development.
Material Science
In material science, this compound's unique properties allow it to be utilized in the development of advanced materials:
- Fluorinated Polymers : The compound can be employed as a precursor for synthesizing fluorinated polymers, which are known for their thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and electronic components.
- Nanotechnology : Its application in nanotechnology includes the functionalization of nanoparticles, which can enhance their stability and dispersibility in various solvents, leading to improved performance in catalysis and drug delivery systems.
Organic Synthesis
The compound serves as an important reagent in organic synthesis:
- Nucleophilic Substitution Reactions : Due to the presence of the trifluoromethanesulfonate group, it can participate in nucleophilic substitution reactions to form various substituted products. This property is exploited in synthesizing complex organic molecules.
- Cross-Coupling Reactions : It can be used as a coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks.
Case Study 1: Synthesis of Fluorinated Anticancer Agents
A study published in Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing novel fluorinated anticancer agents. The synthesis involved a nucleophilic substitution reaction that yielded compounds with enhanced cytotoxicity against cancer cell lines compared to non-fluorinated analogs.
Case Study 2: Development of Fluorinated Polymers
Research conducted at a leading materials science institute explored the incorporation of this compound into polymer matrices. The resulting fluorinated polymers exhibited superior water repellency and thermal stability, making them suitable for high-performance coatings used in aerospace applications.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl trifluoromethanesulfonate?
- Methodological Answer : The synthesis typically involves functionalizing a pre-synthesized aromatic core. Key steps include:
Cyclohexyl Substitution : Introduce the 4-propylcyclohexyl group via Friedel-Crafts alkylation or catalytic hydrogenation of a styrene intermediate .
Fluorination : Electrophilic fluorination using Selectfluor® or deoxyfluorination reagents (e.g., DAST) to install the fluorine atom at the 2-position .
Triflate Installation : React the phenolic intermediate with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base (e.g., pyridine) .
- Critical Parameters :
- Purity of intermediates (monitored by GC or HPLC, as in ).
- Reaction temperature control to avoid decomposition of the triflate group.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- <sup>19</sup>F NMR : Identify fluorine environments (e.g., triflate group at δ -70 to -80 ppm, aromatic fluorine at δ -110 to -120 ppm) .
- <sup>1</sup>H NMR : Analyze coupling patterns (e.g., cyclohexyl protons as multiplet at δ 1.0–2.5 ppm; aromatic protons as doublets due to fluorine coupling) .
- IR Spectroscopy : Confirm triflate (S=O stretch at 1400–1450 cm<sup>-1</sup>) and aryl-F bonds (1200–1250 cm<sup>-1</sup>) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> (expected m/z ~452.18 for C21H22F4O3S) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile triflate byproducts .
- Spill Management : Neutralize triflate residues with sodium bicarbonate before disposal.
- Storage : Keep under inert gas (N2 or Ar) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the 4-propylcyclohexyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The bulky cyclohexyl group may slow transmetalation in Suzuki-Miyaura couplings but enhance regioselectivity. Optimize catalyst loading (e.g., Pd(PPh3)4 at 2–5 mol%) .
- Electronic Effects : Electron-donating cyclohexyl groups stabilize the triflate leaving group, accelerating nucleophilic aromatic substitution (SNAr) .
- Case Study : Compare coupling yields with/without the cyclohexyl group using GC-MS or HPLC ().
Q. What mechanistic insights explain the compound’s stability under thermal or photolytic conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C suggests thermal robustness due to the cyclohexyl group’s rigidity .
- Photodegradation Studies : UV irradiation (254 nm) may cleave the triflate group; monitor via <sup>19</sup>F NMR to track fluoride release .
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict bond dissociation energies (BDEs) for the C-O triflate bond .
Q. How can this compound be applied in liquid crystal (LC) or polymer research?
- Methodological Answer :
- LC Phase Behavior : Incorporate into mesogens via Suzuki coupling; study phase transitions (nematic/smectic) using differential scanning calorimetry (DSC) and polarized optical microscopy .
- Polymer Functionalization : Use as a monomer in step-growth polymerization. Characterize molecular weight via GPC and thermal stability via TGA .
- Structure-Property Relationships : Correlate cyclohexyl chain length (e.g., propyl vs. pentyl) with LC transition temperatures .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for triflate installation?
- Methodological Answer :
- Variable Control : Ensure anhydrous conditions (H2O hydrolyzes Tf2O) and stoichiometric base (pyridine) to scavenge H<sup>+</sup> .
- Contradictory Data : Lower yields in some studies (e.g., 60% vs. 90%) may arise from incomplete phenolic precursor activation. Validate via <sup>1</sup>H NMR integration of starting material .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
